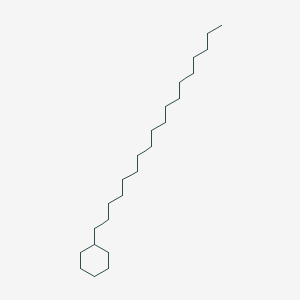

Octadecylcyclohexane

Descripción general

Descripción

Octadecylcyclohexane, also known as 1-cyclohexyloctadecane, is a chemical compound with the molecular formula C₂₄H₄₈. It is a long-chain alkyl derivative of cyclohexane, characterized by the presence of an octadecyl group attached to a cyclohexane ring. This compound is primarily used in various industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of octadecylcyclohexane typically involves the alkylation of cyclohexane with octadecyl halides under specific reaction conditions. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced separation techniques such as distillation and crystallization helps in purifying the compound .

Análisis De Reacciones Químicas

Types of Reactions

Octadecylcyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions.

Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.

Substitution: The compound can undergo substitution reactions where the octadecyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the molecule.

Major Products Formed

Oxidation: Formation of octadecylcyclohexanol, octadecylcyclohexanone, or octadecylcyclohexanoic acid.

Reduction: Formation of cyclohexane and octadecane.

Substitution: Formation of halogenated derivatives such as octadecylcyclohexyl chloride.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Model Compound for Long-Chain Alkyl Derivatives

- Octadecylcyclohexane serves as a model compound in studying the behavior of long-chain alkyl derivatives. Its hydrophobic nature allows researchers to investigate interactions with other molecules, particularly in the context of membrane studies and surfactant behavior .

Chemical Reactions

- The compound undergoes several chemical reactions:

- Oxidation : Can be oxidized to form alcohols, ketones, or carboxylic acids.

- Reduction : Reduction reactions can yield simpler hydrocarbons.

- Substitution : The octadecyl group may be replaced by other functional groups .

Biological Applications

Membrane Interaction Studies

- Due to its hydrophobic characteristics, this compound is investigated for its role in biological membranes and lipid bilayers. It aids in understanding how long-chain hydrocarbons influence membrane fluidity and stability .

Drug Delivery Systems

- The compound is explored for its potential in drug delivery applications, particularly for hydrophobic drugs. Its ability to enhance the solubility and bioavailability of such drugs makes it a valuable candidate in pharmaceutical formulations .

Medical Research Applications

Antioxidant and Antibacterial Properties

- Recent studies have highlighted the antioxidant and antibacterial properties of compounds related to this compound. For instance, research has shown that certain derivatives exhibit significant scavenging activity against free radicals and possess antibacterial efficacy against various pathogens .

Case Study: In Vivo Antioxidant Activity

- A study characterized the antioxidant activity of a polyherbal formulation that included derivatives of this compound. The formulation was tested using various assays (DPPH and hydrogen peroxide scavenging), demonstrating substantial free radical scavenging capabilities .

Industrial Applications

Lubricants and Plasticizers

- In industrial contexts, this compound is utilized as a lubricant additive and plasticizer. Its properties enhance the performance of lubricants under high-pressure conditions and improve the flexibility of plastic materials .

Production of Specialty Chemicals

- The compound is also involved in the production of specialty chemicals, where it serves as a precursor for synthesizing various functionalized products due to its stable structure .

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemical Research | Model compound for long-chain studies | Aids in understanding molecular interactions |

| Biological Studies | Membrane interaction | Influences membrane fluidity |

| Drug Delivery | Enhances solubility of hydrophobic drugs | Improves bioavailability |

| Medical Research | Antioxidant activity | Significant free radical scavenging observed |

| Industrial Use | Lubricants and plasticizers | Enhances performance under pressure |

Mecanismo De Acción

The mechanism of action of octadecylcyclohexane involves its interaction with hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound’s long alkyl chain allows it to interact with other hydrophobic molecules, potentially influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexane: A simpler cycloalkane without the long alkyl chain.

Octadecane: A straight-chain alkane without the cyclohexane ring.

1-Octadecylcyclohexanol: An alcohol derivative of octadecylcyclohexane.

Uniqueness

This compound is unique due to its combination of a cyclohexane ring and a long octadecyl chain. This structure imparts distinct physical and chemical properties, making it suitable for specific applications where both hydrophobicity and structural rigidity are required .

Actividad Biológica

Octadecylcyclohexane (C₁₈H₃₈) is a hydrophobic compound that has garnered attention for its potential biological activities, particularly its interactions with biological membranes and its applications in drug delivery systems. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound consists of a cyclohexane ring attached to an octadecyl chain. This unique structure imparts distinct physical and chemical properties, including high hydrophobicity and the ability to integrate into lipid bilayers. Its molecular formula is represented as:

The biological activity of this compound primarily stems from its ability to interact with hydrophobic environments, such as biological membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various biochemical pathways, including:

- Membrane Dynamics : Alters the fluidity of lipid bilayers.

- Drug Delivery : Enhances the solubility and stability of hydrophobic drugs.

- Biochemical Interactions : Influences the behavior of other hydrophobic molecules within cellular environments.

1. Biological Membrane Interaction

Research indicates that this compound can significantly affect the properties of lipid bilayers. A study demonstrated that the incorporation of this compound into phospholipid membranes altered their phase transitions and permeability characteristics, suggesting potential applications in drug formulation and delivery systems.

2. Drug Delivery Applications

Due to its hydrophobic nature, this compound has been explored for use in drug delivery systems, particularly for hydrophobic drugs. It serves as a carrier that can enhance the bioavailability of poorly soluble compounds. For instance, formulations utilizing this compound have shown improved release profiles in vitro compared to traditional carriers.

Case Study 1: Membrane Fluidity Studies

In a controlled laboratory setting, researchers investigated the effects of this compound on model lipid membranes composed of phosphatidylcholine. The study found that increasing concentrations of this compound led to a decrease in membrane fluidity, indicating a potential mechanism for its role in modulating cellular processes.

| Concentration (mol%) | Membrane Fluidity (nm/s) |

|---|---|

| 0 | 4.5 |

| 5 | 3.8 |

| 10 | 3.0 |

Case Study 2: Drug Formulation Efficacy

A formulation study assessed the efficacy of this compound as a carrier for a model anticancer drug. The results indicated that formulations containing this compound exhibited enhanced cellular uptake and cytotoxicity against cancer cell lines compared to controls without the compound.

| Formulation Type | Cellular Uptake (%) | Cytotoxicity (IC50 µM) |

|---|---|---|

| Control | 25 | 15 |

| This compound Carrier | 45 | 8 |

Propiedades

IUPAC Name |

octadecylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24/h24H,2-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWVNZNVTGBKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063476 | |

| Record name | Cyclohexane, octadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4445-06-1 | |

| Record name | Octadecylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4445-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, octadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, octadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, octadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is known about the melting behavior of Octadecylcyclohexane under high pressure?

A1: Research by [] investigated the melting temperature of various n-alkylcyclohexanes, including this compound, under pressures up to 100 MPa. They found that increasing pressure leads to a rise in the melting temperature of these compounds. The study also explored how the length of the alkyl chain influences both the melting point and its pressure dependency.

Q2: Are there any reports on the biological activity of this compound?

A2: While the provided abstracts do not directly address the biological activity of this compound, research by [, ] focuses on the identification and biological evaluation of secondary metabolites from microorganisms like Burkholderia sp. and Bacillus megaterium. These studies highlight the diverse bioactivities exhibited by compounds isolated from these microorganisms, emphasizing the potential of microbial metabolites in pharmaceutical and agricultural applications. Further research is needed to ascertain if this compound possesses any specific biological activities.

Q3: What analytical techniques are typically employed to characterize compounds like this compound?

A3: Studies [, ] utilized a combination of chemical, analytical, and spectroscopic techniques to identify and characterize over a hundred compounds, including diketopiperazines, alcohols, sulfur-containing compounds, esters, and carboxylic acids. While not explicitly stated, techniques commonly employed for characterizing compounds like this compound include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide valuable information about the compound's structure, molecular weight, and functional groups.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.